molecular formula C17H14N2O3 B14597683 1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole CAS No. 61191-64-8

1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole

Cat. No.: B14597683
CAS No.: 61191-64-8
M. Wt: 294.30 g/mol
InChI Key: AHWKFZYWDKZCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitrophenyl group attached to a tetrahydronaphtho-oxazole structure, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, can be employed . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the aforementioned synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The oxazole ring can interact with nucleic acids and proteins, affecting their function and stability. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole is unique due to its combination of a nitrophenyl group and a tetrahydronaphtho-oxazole structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61191-64-8

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

1-(4-nitrophenyl)-3a,4,5,9b-tetrahydrobenzo[e][1,2]benzoxazole

InChI

InChI=1S/C17H14N2O3/c20-19(21)13-8-5-12(6-9-13)17-16-14-4-2-1-3-11(14)7-10-15(16)22-18-17/h1-6,8-9,15-16H,7,10H2

InChI Key

AHWKFZYWDKZCAS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3C1ON=C3C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.